PYRILAMINE MALEATE

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

Synthetic Routes and Reaction Conditions

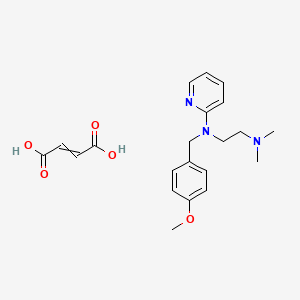

Pyrilamine Maleate can be synthesized through a series of chemical reactions involving the condensation of 2-dimethylaminoethylamine with 4-methoxybenzyl chloride, followed by the reaction with pyridine-2-carboxaldehyde. The resulting product is then treated with maleic acid to form this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar chemical routes but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

化学反应分析

Types of Reactions

Pyrilamine Maleate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the imine group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the amine group

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions

Major Products

The major products formed from these reactions include N-oxides, secondary amines, and substituted derivatives of this compound .

科学研究应用

Antiviral Applications

Recent studies have highlighted the potential of pyrilamine maleate as an antiviral agent, particularly against influenza viruses.

- Mechanism of Action : this compound has been shown to inhibit the entry of influenza viruses into host cells. Research indicates that it can suppress viral replication in a dose-dependent manner, making it a candidate for the development of antiviral medications .

- Research Findings : In experimental setups, this compound demonstrated significant antiviral activity against various strains of influenza A and B viruses. The compound was effective in preventing viral adsorption and entry into cells, suggesting its utility in early intervention during influenza infections .

Pharmaceutical Formulations

This compound is commonly used in combination with other medications in pharmaceutical formulations.

- Simultaneous Determination : A stability-indicating RP-HPLC method has been developed for the simultaneous determination of this compound, acetaminophen, and pamabrom in pharmaceutical products. This method ensures accurate quantification and assessment of stability under various stress conditions (e.g., thermal, acidic, and oxidative) .

- Stability Studies : The stability studies revealed that this compound remains intact under heat stress and humid conditions but shows some degradation under acidic and oxidative conditions. This information is crucial for formulating stable pharmaceutical products that include this compound .

Metabolism and Toxicological Studies

Understanding the metabolism of this compound is essential for evaluating its safety and efficacy.

- Microbial Transformation : Studies using C. elegans showed that this organism could metabolize this compound into various derivatives without significant mutagenic activity. This suggests that microbial models can be useful in predicting mammalian metabolism outcomes .

- Toxicological Insights : Chronic feeding studies in Fischer 344 rats indicated potential adverse effects associated with high doses of this compound, including tumor development in specific organs. Such findings underscore the importance of monitoring long-term exposure to this compound .

Case Studies

Several case reports provide insight into the clinical implications of this compound usage.

- Adverse Effects : A case involving an overdose of doxylamine and this compound highlighted serious cardiovascular effects, such as widening of the QRS complex. This emphasizes the need for caution when prescribing these antihistamines, especially in combination with other medications .

Data Summary

The following table summarizes key findings related to the applications of this compound:

作用机制

Pyrilamine Maleate exerts its effects by blocking the histamine H1 receptors, preventing histamine from binding and triggering allergic responses. This competitive inhibition reduces symptoms such as itching, swelling, and redness . Additionally, this compound has mild anticholinergic properties, contributing to its sedative effects .

相似化合物的比较

Similar Compounds

Diphenhydramine: Another first-generation antihistamine with sedative properties but less selective for the H1 receptor compared to Pyrilamine Maleate.

Chloropyramine: Similar in structure but contains a chlorine atom instead of a methoxy group, leading to different pharmacological properties.

Uniqueness

This compound is unique due to its high selectivity for the histamine H1 receptor and its ability to rapidly permeate the brain, making it effective for both allergy relief and as a sedative .

生物活性

Pyrilamine maleate, also known as mepyramine maleate, is a first-generation antihistamine primarily recognized for its selective inverse agonist activity at the histamine H1 receptor. This compound exhibits various biological activities that make it significant in both therapeutic applications and pharmacological research.

- Chemical Name : 2-((2-(Dimethylamino)ethyl)(p-methoxybenzyl)amino)-pyridine maleate

- Molecular Weight : 285.391 g/mol

- Structure : this compound is often represented in its maleate salt form, which enhances its solubility and bioavailability.

Pyrilamine functions as an inverse agonist at the H1 receptor, which means it stabilizes the receptor in an inactive state, thereby inhibiting the physiological effects typically mediated by histamine. This action is crucial for its effectiveness in alleviating allergic symptoms such as pruritus, urticaria, and other histamine-induced conditions. The compound competes with histamine for binding at H1-receptor sites, leading to the suppression of histaminic responses like edema and flare reactions .

Key Mechanisms:

- Inhibition of Inositol Phosphate Production : Pyrilamine inhibits histamine-induced inositol phosphate production (log EC50 = -7.94), which is a critical pathway in cellular signaling related to allergic responses .

- Calcium Mobilization : It also reduces intracellular calcium mobilization, further contributing to its antihistaminic effects .

- G Protein Interaction : Pyrilamine sequesters Gq/11 proteins, diminishing their availability for other receptors that share similar signaling pathways .

Biological Activity Summary

| Activity | Description |

|---|---|

| H1 Receptor Inverse Agonism | Stabilizes H1 receptor in an inactive state, reducing histaminic effects. |

| Histamine Binding Competition | Competes with histamine for binding at H1-receptor sites. |

| Inhibition of Inositol Phosphate | Log EC50 = -7.94; inhibits signaling pathways activated by histamine. |

| Calcium Mobilization Reduction | Decreases intracellular calcium levels associated with allergic responses. |

| Sedative Effects | Rapidly permeates the blood-brain barrier, often causing drowsiness. |

Clinical Applications

This compound is utilized in various over-the-counter medications for treating allergies and cold symptoms due to its antihistaminic properties. Its sedative effects also make it useful in managing sleep disturbances associated with allergic conditions.

Case Studies

-

Allergic Reactions Management :

A clinical study demonstrated that pyrilamine effectively reduced symptoms of allergic rhinitis compared to placebo, showcasing significant improvements in patient-reported outcomes related to nasal congestion and sneezing . -

Sedative Properties :

In a controlled trial assessing the sedative effects of first-generation antihistamines, pyrilamine was found to induce drowsiness at therapeutic doses, supporting its use in conditions where sedation is beneficial .

Side Effects and Considerations

While this compound is effective as an antihistamine, it is associated with several side effects due to its central nervous system penetration:

- Drowsiness

- Dry mouth

- Dizziness

- Gastrointestinal disturbances

These side effects are particularly relevant for populations that may be sensitive to sedative medications, such as the elderly or those operating machinery.

属性

IUPAC Name |

but-2-enedioic acid;N'-[(4-methoxyphenyl)methyl]-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O.C4H4O4/c1-19(2)12-13-20(17-6-4-5-11-18-17)14-15-7-9-16(21-3)10-8-15;5-3(6)1-2-4(7)8/h4-11H,12-14H2,1-3H3;1-2H,(H,5,6)(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXYWFNAQESKDNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(CC1=CC=C(C=C1)OC)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。